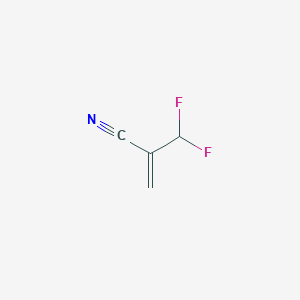
2-(Difluoromethyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)prop-2-enenitrile is an organic compound with the molecular formula C₄H₃F₂N. It is characterized by the presence of a difluoromethyl group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-(Difluoromethyl)prop-2-enenitrile can be achieved through several methods. One common approach involves the difluoromethylation of prop-2-enenitrile using difluoromethylating agents. These reactions typically require specific catalysts and conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions under controlled environments to maintain consistency and efficiency .
Chemical Reactions Analysis
2-(Difluoromethyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(Difluoromethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
2-(Difluoromethyl)prop-2-enenitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)prop-2-enenitrile: This compound has an additional fluorine atom, which can significantly alter its reactivity and properties.
2-(Chloromethyl)prop-2-enenitrile:
2-(Bromomethyl)prop-2-enenitrile: Similar to the chloromethyl derivative, but with bromine, leading to different reactivity patterns. The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-(Difluoromethyl)prop-2-enenitrile, a compound characterized by its unique difluoromethyl and nitrile functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. While research on this compound is still emerging, preliminary studies suggest it may possess significant pharmacological properties that warrant further investigation.
Chemical Structure and Properties
The chemical formula for this compound is C5H4F2N, and its structure can be represented as follows:
This compound features a propene backbone with a difluoromethyl group and a nitrile group, which are known to influence its reactivity and interactions with biological systems.
Anticancer Potential
Research indicates that compounds with similar structures to this compound may exhibit anticancer properties. For instance, fluorinated derivatives of other nitriles have shown effectiveness in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) . The incorporation of fluorine atoms generally enhances the metabolic stability and bioavailability of compounds, potentially leading to improved therapeutic efficacy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Glycolysis : Similar compounds have been shown to inhibit key enzymes in the glycolytic pathway, such as hexokinase, which is crucial for cancer cell metabolism .
- Targeting Cellular Pathways : The presence of the nitrile group can facilitate interactions with various biomolecules, possibly affecting signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Summary of Biological Activity
| Activity | Description |
|---|---|
| Anticancer Activity | Potential inhibition of glycolysis in cancer cells; promising for GBM treatment. |
| Mechanism | Possible interaction with hexokinase and other metabolic enzymes. |
| Research Status | Limited but promising; requires further investigation into specific pathways. |
Properties
Molecular Formula |
C4H3F2N |
|---|---|
Molecular Weight |
103.07 g/mol |
IUPAC Name |
2-(difluoromethyl)prop-2-enenitrile |
InChI |
InChI=1S/C4H3F2N/c1-3(2-7)4(5)6/h4H,1H2 |
InChI Key |
OHJXKDBCONOHMS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















